Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester
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Overview
Description
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester is a chemical compound with the molecular formula C7H15NOS. It is also known by its IUPAC name, O-Ethyl (2-methyl-2-propanyl)carbamothioate . This compound is part of the ester family, which are commonly known for their pleasant aromas and are widely used in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester typically involves the reaction of carbamothioic acid with an alcohol under acidic conditions. The esterification process requires a strong acid catalyst such as sulfuric acid to drive the reaction to completion . The reaction can be represented as follows:
Carbamothioic acid+EthanolH2SO4Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group.
Major Products
Hydrolysis: Carbamothioic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted carbamothioic acid derivatives.
Scientific Research Applications
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester group.
Mechanism of Action
The mechanism of action of carbamothioic acid, (2-methylpropyl)-, O-ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbamothioic acid, which can then interact with enzymes or other proteins, affecting their function . The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, (1,1-dimethylethyl)-, O-ethyl ester: Similar structure but with a different alkyl group.
O-Ethyl tert-butylcarbamothioate: Another ester with a tert-butyl group instead of a 2-methylpropyl group.
Uniqueness
Carbamothioic acid, (2-methylpropyl)-, O-ethyl ester is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and industrial production .
Properties
CAS No. |
82360-11-0 |
---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
O-ethyl N-(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-9-7(10)8-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
ULAMWDDQCMTBEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NCC(C)C |
Origin of Product |
United States |
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